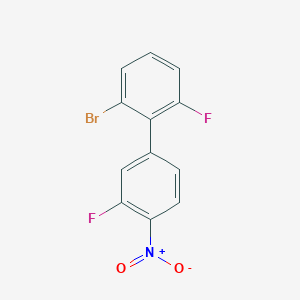

4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene

CAS No.:

Cat. No.: VC17656798

Molecular Formula: C12H6BrF2NO2

Molecular Weight: 314.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H6BrF2NO2 |

|---|---|

| Molecular Weight | 314.08 g/mol |

| IUPAC Name | 1-bromo-3-fluoro-2-(3-fluoro-4-nitrophenyl)benzene |

| Standard InChI | InChI=1S/C12H6BrF2NO2/c13-8-2-1-3-9(14)12(8)7-4-5-11(16(17)18)10(15)6-7/h1-6H |

| Standard InChI Key | JCAMXBFCNOWVQQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])F)F |

Introduction

Structural and Molecular Characterization

4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene is a polyhalogenated nitroaromatic compound characterized by a central benzene ring substituted with a nitro group (-NO₂), two fluorine atoms, and a bromine atom. The IUPAC name reflects its substitution pattern: the parent benzene ring bears a nitro group at position 1, fluorine at position 2, and a 2-bromo-6-fluorophenyl group at position 4. Its molecular formula is C₁₂H₆BrF₂NO₂, with a molecular weight of 313.09 g/mol (calculated from atomic masses: C: 12.01, H: 1.01, Br: 79.90, F: 19.00, N: 14.01, O: 16.00).

Synthetic Routes and Preparation

The synthesis of polyhalogenated nitrobenzenes typically involves sequential halogenation and nitration steps. A patent detailing the preparation of 3-bromo-2-fluoronitrobenzene (CN110305018A) provides a relevant methodology :

-

Acetylation: o-Bromoaniline reacts with acetyl chloride to form N-(2-bromophenyl)acetamide.

-

Nitration: Nitric acid introduces a nitro group, yielding N-(2-bromo-6-nitrophenyl)acetamide.

-

Hydrolysis: Acidic cleavage removes the acetyl group, producing 2-bromo-6-nitroaniline.

-

Diazotization and Fluorination: Treatment with fluorides and nitrosating agents generates a diazonium intermediate, which decomposes thermally to yield the fluorinated product.

For 4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene, a similar approach could involve:

-

Suzuki-Miyaura Coupling: Introducing the 2-bromo-6-fluorophenyl moiety via palladium-catalyzed cross-coupling.

-

Directed Ortho-Metallation: Sequential fluorination and bromination guided by directing groups.

Table 2: Representative Reaction Yields from Analogous Syntheses

| Step | Yield (%) | Conditions | Source |

|---|---|---|---|

| Acetylation | 93.7 | Dichloromethane, TEA | |

| Diazonium Decomposition | 85 | Heating in organic solvent |

Applications in Organic Synthesis

Polyhalogenated nitrobenzenes serve as key intermediates in pharmaceutical and materials chemistry. For instance:

-

Heterocycle Synthesis: 2-Bromo-1-fluoro-4-nitrobenzene is used to prepare N-fused tricyclic indoles and benzofurans .

-

Cross-Coupling Reactions: Bromine and fluorine substituents enable regioselective functionalization via Buchwald-Hartwig amination or Ullmann coupling.

Table 3: Applications of Related Compounds

| Compound | Application | Source |

|---|---|---|

| 2-Bromo-1-fluoro-4-nitrobenzene | Precursor to tricyclic indoles | |

| 3-Bromo-2-fluoronitrobenzene | Building block for agrochemicals |

Research Gaps and Future Directions

Despite its structural complexity, limited data exists on 4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene. Key areas for further study include:

-

Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral derivatives.

-

Biological Activity Screening: Evaluating antimicrobial or anticancer potential.

-

Thermal Stability Analysis: Characterizing decomposition pathways under varying conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume